4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872996-29-7
VCID: VC5346650
InChI: InChI=1S/C22H20N6O4S/c1-32-18-7-5-16(6-8-18)22(29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)33-14-15-3-2-4-17(13-15)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H20N6O4S
Molecular Weight: 464.5

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

CAS No.: 872996-29-7

Cat. No.: VC5346650

Molecular Formula: C22H20N6O4S

Molecular Weight: 464.5

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872996-29-7

Specification

CAS No. 872996-29-7
Molecular Formula C22H20N6O4S
Molecular Weight 464.5
IUPAC Name 4-methoxy-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Standard InChI InChI=1S/C22H20N6O4S/c1-32-18-7-5-16(6-8-18)22(29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)33-14-15-3-2-4-17(13-15)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29)
Standard InChI Key INBMFZUONYFLTC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a triazolo[4,3-b]pyridazine scaffold, a bicyclic system combining a triazole ring fused with pyridazine. Key substituents include:

  • 6-position: A thioether linkage to a 3-nitrobenzyl group, introducing electron-withdrawing nitro functionality.

  • 3-position: An ethyl chain terminating in a 4-methoxybenzamide group, contributing hydrophobicity and hydrogen-bonding capacity .

Table 1: Molecular Identifiers and Physicochemical Data

PropertyValueSource
CAS Registry Number872996-29-7
Molecular FormulaC₂₂H₂₀N₆O₄S
Molecular Weight464.5 g/mol
IUPAC Name4-methoxy-N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1, triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
SMILES NotationCOC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)N+[O-]
InChI KeyINBMFZUONYFLTC-UHFFFAOYSA-N

The nitro group at the benzyl position enhances electrophilicity, potentially influencing reactivity in substitution reactions, while the methoxybenzamide moiety may facilitate interactions with biological targets through π-π stacking or amide hydrogen bonding.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations, as outlined in supplier documentation:

  • Core Formation: Cyclocondensation of hydrazine derivatives with dichloropyridazine precursors to construct the triazolo[4,3-b]pyridazine ring.

  • Thioether Installation: Nucleophilic aromatic substitution (SNAr) at the pyridazine 6-position using 3-nitrobenzyl mercaptan under basic conditions.

  • Side Chain Elaboration: Amide coupling of the ethylamine intermediate with 4-methoxybenzoic acid using carbodiimide activators (e.g., EDC/HOBt).

Critical challenges include regioselectivity in triazole ring formation and minimizing oxidation of the thioether group during purification.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield*
CyclocondensationHydrazine hydrate, EtOH, reflux45–60%
Thioetheration3-Nitrobenzyl mercaptan, K₂CO₃, DMF, 80°C70–85%
Amide Coupling4-Methoxybenzoyl chloride, Et₃N, DCM65–75%
*Reported yields are approximate and based on analogous procedures.

Purification and Quality Control

Final purification typically employs reversed-phase HPLC (C18 column, acetonitrile/water gradient), with purity >95% confirmed by LC-MS. Residual solvents are controlled per ICH guidelines, though specific limits are proprietary.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient triazolopyridazine core permits electrophilic substitution at vacant positions, though the 3-nitrobenzyl group directs reactivity. For example:

  • Nitration: Further nitro group introduction is sterically hindered by existing substituents.

  • Reduction: Selective reduction of the nitro group to amine using H₂/Pd-C could generate a primary amine derivative for prodrug applications .

Nucleophilic Displacement

The thioether linkage may undergo oxidation to sulfone derivatives (e.g., with mCPBA) or alkylation to sulfonium salts, though such reactions remain unexplored for this compound.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in medicinal chemistry campaigns, enabling rapid diversification through:

  • Suzuki-Miyaura coupling at the pyridazine ring.

  • Amide exchange reactions to modify the benzamide moiety .

Material Science Applications

Conjugated π-systems in the triazolopyridazine core suggest utility in:

  • Organic semiconductors for thin-film transistors.

  • Fluorescent probes via incorporation into metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator